Benzene, (1-cyclopropylideneethyl)-

Description

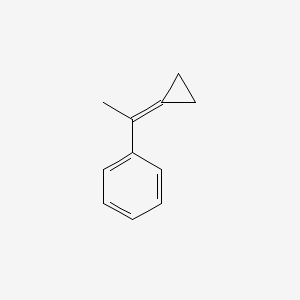

Benzene, (1-cyclopropylideneethyl)- is a substituted aromatic compound characterized by a benzene ring attached to a cyclopropane moiety via an ethylene (-CH₂-CH₂-) linker. The cyclopropane ring introduces significant angle strain, which may influence reactivity, molecular packing, and intermolecular interactions compared to linear or branched alkyl-substituted benzenes .

Properties

CAS No. |

41418-59-1 |

|---|---|

Molecular Formula |

C11H12 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

1-cyclopropylideneethylbenzene |

InChI |

InChI=1S/C11H12/c1-9(11-7-8-11)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |

InChI Key |

MDFVZDRPCNHTAR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C1CC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, (1-cyclopropylideneethyl)- typically involves the reaction of benzene with cyclopropylideneethyl halides under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with cyclopropylideneethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of Benzene, (1-cyclopropylideneethyl)- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzene, (1-cyclopropylideneethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) to yield cyclopropylideneethyl-substituted cyclohexane derivatives.

Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring. Common reagents include nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylideneethyl benzoic acid, while reduction may produce cyclopropylideneethyl cyclohexane.

Scientific Research Applications

Benzene, (1-cyclopropylideneethyl)- has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzene, (1-cyclopropylideneethyl)- involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. In biological systems, its derivatives may interact with cellular enzymes and receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Key Observations:

- Substituent Complexity : Cyclopropane-containing derivatives (e.g., [1-(1,1-dimethylethyl)cyclopropyl]benzene) exhibit higher molecular weights and steric bulk compared to linear alkyl chains .

- Thermodynamic Data : The branched alkyl-substituted benzene, (1-ethylpropyl)-, has a small exothermic reaction enthalpy (ΔrH° = -0.16 kJ/mol), suggesting moderate stability in reactions . Ether-substituted derivatives like (1-methoxyethyl)-benzene show higher vaporization enthalpies (ΔvapH° = 49.1 kJ/mol), indicative of strong intermolecular forces due to polar oxygen atoms .

Substituent Effects on Reactivity and Interactions

Electronic Effects

- This contrasts with alkyl substituents (e.g., (1-ethylpropyl)-), which are electron-donating via inductive effects .

- Chlorinated and Ether Substituents : Chlorine (in (1-chloroethyl)-benzene) is strongly electron-withdrawing, while methoxy groups (in (1-methoxyethyl)-benzene) exhibit resonance donation, enhancing aromatic ring reactivity in electrophilic substitutions .

Steric and Packing Effects

- Cocrystal Formation: Methyl-substituted benzenes form 1:1 donor-acceptor cocrystals, whereas bulkier substituents (e.g., tert-butylcyclopropyl) may alter stacking ratios to 2:1 due to steric hindrance . The cyclopropane-ethylene group in the target compound could similarly disrupt planar stacking.

- Phase Behavior: Branched alkyl derivatives like (1-methylbutyl)-benzene have lower boiling points compared to cyclopropane-containing analogs, which may exhibit higher melting points due to rigid, non-planar geometries .

Notes and Limitations

- Data Gaps : Specific thermodynamic or spectroscopic data for (1-cyclopropylideneethyl)-benzene is unavailable in the reviewed literature. Comparisons are extrapolated from structurally related compounds.

- Synthetic Challenges : The synthesis of cyclopropane-substituted benzenes often requires specialized reagents (e.g., Simmons-Smith conditions), complicating large-scale production compared to alkyl-substituted analogs .

Q & A

Basic: What are the recommended synthetic pathways for synthesizing benzene derivatives with cyclopropane substituents, such as (1-cyclopropylideneethyl)-benzene?

Methodological Answer:

Synthesis of cyclopropane-containing benzene derivatives typically involves cyclopropanation reactions, such as the addition of carbenes or transition-metal-catalyzed cross-coupling. For example:

Cyclopropanation via Simmons-Smith Reaction : Use a zinc-copper couple and diiodomethane to generate a carbene intermediate, which reacts with alkenes to form cyclopropane rings .

Palladium-Catalyzed Cross-Coupling : Employ Suzuki-Miyaura coupling to attach pre-formed cyclopropane fragments to a benzene backbone. Optimize ligand selection (e.g., triphenylphosphine) and solvent polarity (e.g., THF) to enhance yield .

Characterization : Confirm cyclopropane geometry using -NMR (look for characteristic splitting patterns at δ 0.5–1.5 ppm) and X-ray crystallography .

Basic: How can researchers distinguish between isomeric forms of substituted benzene derivatives during structural elucidation?

Methodological Answer:

Isomeric differentiation requires a combination of spectroscopic and computational techniques:

NMR Spectroscopy : Compare coupling constants (-values) in - and -NMR to identify substituent positions. For example, para-substituted derivatives exhibit distinct splitting vs. ortho/meta isomers .

Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular formulas. Fragmentation patterns (e.g., loss of cyclopropane groups) can indicate substitution sites .

Computational Modeling : Perform density functional theory (DFT) calculations to predict spectral data and compare with experimental results .

Advanced: How should researchers address contradictions in spectroscopic data for (1-cyclopropylideneethyl)-benzene, such as discrepancies between predicted and observed IR absorption bands?

Methodological Answer:

Contradictions often arise from solvent effects or conformational flexibility. Resolve via:

Solvent Screening : Re-measure IR spectra in non-polar (e.g., hexane) vs. polar aprotic solvents (e.g., DMSO) to assess hydrogen bonding or dipole interactions .

Temperature-Dependent Studies : Conduct variable-temperature NMR/IR to identify dynamic processes (e.g., ring puckering) that alter spectral features .

Cross-Validation : Compare with X-ray crystallography or gas-phase electron diffraction to confirm ground-state geometry .

Advanced: What experimental designs are effective for studying solvent-cluster interactions involving (1-cyclopropylideneethyl)-benzene in mixed systems (e.g., water-methanol matrices)?

Methodological Answer:

Use supersonic jet expansion coupled with laser ionization:

Supersonic Nozzle Setup : Mix the compound with helium carrier gas (2 atm) and co-expand with solvents (water/methanol) to form clusters .

Laser Ionization : Adjust laser wavelength (e.g., 259.3 nm) to selectively ionize benzene clusters while suppressing solvent self-aggregates.

Mass Spectrometry Analysis : Detect cluster stoichiometry (e.g., ) and quantify binding energies via metastable decay patterns .

Basic: What are the validated analytical methods for detecting trace impurities in (1-cyclopropylideneethyl)-benzene samples?

Methodological Answer:

Adopt protocols from benzene-analog studies:

Gas Chromatography-Mass Spectrometry (GC-MS) : Use a DB-5MS column with programmed heating (50°C to 300°C at 10°C/min) and electron ionization (70 eV) for impurity profiling .

High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection (254 nm) and gradient elution (acetonitrile/water) to separate polar byproducts .

Validation : Cross-check with certified reference materials (CRMs) and spike recovery tests (85–115% recovery acceptable) .

Advanced: How can researchers reconcile conflicting toxicity data for cyclopropane-containing benzene derivatives in in vitro vs. in vivo models?

Methodological Answer:

Address discrepancies through mechanistic toxicology:

Metabolite Profiling : Use LC-MS/MS to identify species-specific metabolites (e.g., epoxide intermediates) that may explain differential toxicity .

Cytokine Assays : Measure pro-inflammatory markers (e.g., IL-6, TNF-α) in primary hepatocytes to assess direct vs. immune-mediated effects .

Dosimetry Modeling : Apply physiologically based pharmacokinetic (PBPK) models to extrapolate in vitro doses to in vivo exposure scenarios .

Basic: What computational tools are recommended for predicting the physicochemical properties of (1-cyclopropylideneethyl)-benzene?

Methodological Answer:

Leverage quantum mechanical and cheminformatics platforms:

NIST Chemistry WebBook : Retrieve thermochemical data (e.g., enthalpy of formation) for analogous compounds .

COSMO-RS : Predict solubility parameters and partition coefficients (log P) using conductor-like screening models .

Gaussian Software : Perform DFT calculations (B3LYP/6-31G* level) to estimate dipole moments and electrostatic potential surfaces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.